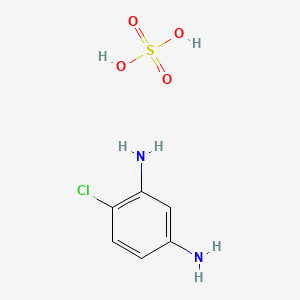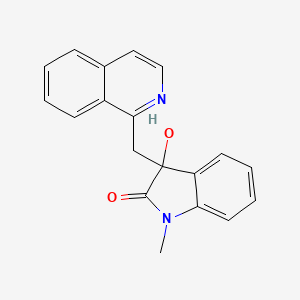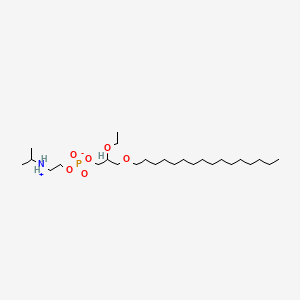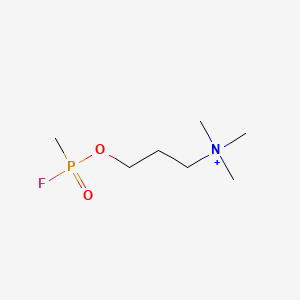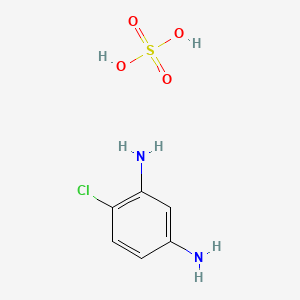
4-chlorobenzene-1,3-diamine;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chlorobenzene-1,3-diamine;sulfuric acid is a compound that consists of 4-chlorobenzene-1,3-diamine and sulfuric acid This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorobenzene-1,3-diamine typically involves the chlorination of 1,3-benzenediamine. This can be achieved through various methods, including the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of 4-chlorobenzene-1,3-diamine may involve large-scale chlorination processes. These processes are designed to maximize yield and efficiency while minimizing the production of unwanted by-products. The use of advanced technologies and equipment ensures that the compound is produced in a cost-effective and environmentally friendly manner .
Analyse Chemischer Reaktionen
Types of Reactions
4-chlorobenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions of 4-chlorobenzene-1,3-diamine often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require the presence of a solvent such as ethanol or tetrahydrofuran .
Major Products Formed
The major products formed from the reactions of 4-chlorobenzene-1,3-diamine depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce chlorinated quinones, while reduction reactions may produce amines .
Wissenschaftliche Forschungsanwendungen
4-chlorobenzene-1,3-diamine;sulfuric acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-chlorobenzene-1,3-diamine;sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on the specific context. It may also interact with cellular membranes and other biological structures, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chlorobenzene-1,2-diamine: This compound is similar in structure but differs in the position of the chlorine atom.
4-chloro-1,3-phenylenediamine: This compound is another isomer with similar properties but different reactivity
Uniqueness
4-chlorobenzene-1,3-diamine;sulfuric acid is unique due to its specific combination of 4-chlorobenzene-1,3-diamine and sulfuric acid. This combination results in distinct chemical and physical properties that make it suitable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
68239-80-5 |
|---|---|
Molekularformel |
C6H9ClN2O4S |
Molekulargewicht |
240.67 g/mol |
IUPAC-Name |
4-chlorobenzene-1,3-diamine;sulfuric acid |
InChI |
InChI=1S/C6H7ClN2.H2O4S/c7-5-2-1-4(8)3-6(5)9;1-5(2,3)4/h1-3H,8-9H2;(H2,1,2,3,4) |
InChI-Schlüssel |
MQCUGDYVDRIJAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)N)Cl.OS(=O)(=O)O |
Verwandte CAS-Nummern |
68239-80-5 84540-39-6 5131-60-2 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


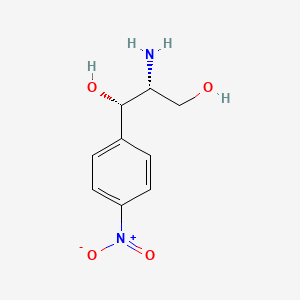
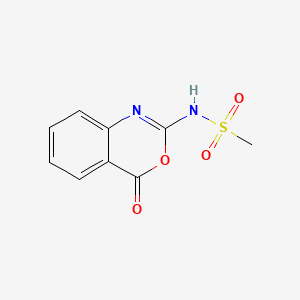
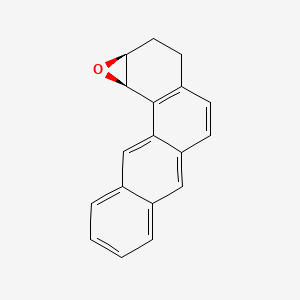
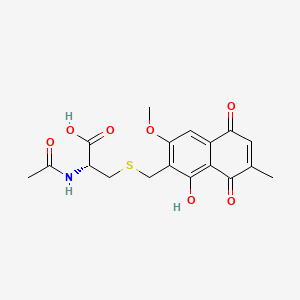
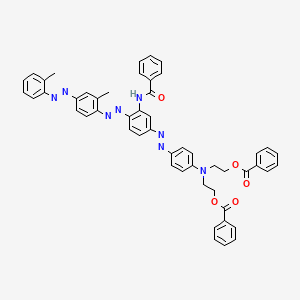
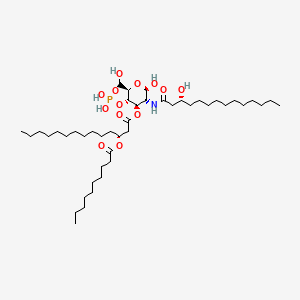
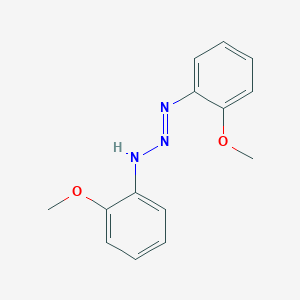

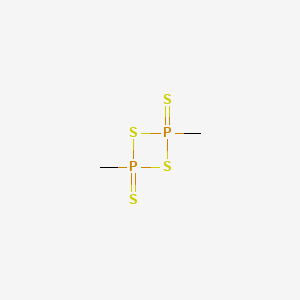
![N,N-diethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;hydroiodide](/img/structure/B12811468.png)
